molecular formula C9H15N3O2 B8006895 Ethyl 3-amino-1-propyl-1H-pyrazole-4-carboxylate CAS No. 122799-96-6

Ethyl 3-amino-1-propyl-1H-pyrazole-4-carboxylate

Cat. No.: B8006895
CAS No.: 122799-96-6
M. Wt: 197.23 g/mol
InChI Key: KEGZZDZCASXTLH-UHFFFAOYSA-N
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Description

Ethyl 3-amino-1-propyl-1H-pyrazole-4-carboxylate is a biochemical reagent that can be used as a biological material or organic compound for life science-related research . This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields of science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-amino-1-propyl-1H-pyrazole-4-carboxylate typically involves the condensation and cyclization of ethyl cyanoacetate, triethyl orthoformate, and acetic anhydride under reflux conditions at 140°C for 4 hours. The resulting α-ethoxycarbonylcyanoacetate is then reacted with hydrazine hydrate under reflux in ethanol for 6 hours to yield the desired pyrazole compound .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, ensuring that the process is economically viable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-amino-1-propyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyrazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-4-carboxylic acid derivatives, while substitution reactions can produce various alkyl or acyl pyrazole derivatives.

Scientific Research Applications

Ethyl 3-amino-1-propyl-1H-pyrazole-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-amino-1-propyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

  • Ethyl 3-amino-4-pyrazolecarboxylate
  • Ethyl 3-aminopyrazole-4-carboxylate
  • 3-Amino-4-carbethoxypyrazole

Comparison: Ethyl 3-amino-1-propyl-1H-pyrazole-4-carboxylate is unique due to its specific substitution pattern on the pyrazole ring, which can influence its biological activity and chemical reactivity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and binding affinities, making it a valuable compound for targeted research and development .

Properties

IUPAC Name

ethyl 3-amino-1-propylpyrazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O2/c1-3-5-12-6-7(8(10)11-12)9(13)14-4-2/h6H,3-5H2,1-2H3,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEGZZDZCASXTLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=N1)N)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801239747
Record name Ethyl 3-amino-1-propyl-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801239747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122799-96-6
Record name Ethyl 3-amino-1-propyl-1H-pyrazole-4-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=122799-96-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-amino-1-propyl-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801239747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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